molecular formula C8H5FIN B3394177 6-fluoro-5-iodo-1H-indole CAS No. 908600-77-1

6-fluoro-5-iodo-1H-indole

Cat. No. B3394177
CAS RN: 908600-77-1
M. Wt: 261.03 g/mol
InChI Key: RWSPTROGHINDGZ-UHFFFAOYSA-N
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Description

6-Fluoro-5-iodo-1H-indole is a halogen substituted indole . It has a molecular formula of C8H5FIN and an average mass of 261.035 Da .


Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been reported in various studies . For instance, the preparation of 6-fluoroindole via nitration of indoline has been reported . Other methods include the Fischer indole synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule carries a fluorine atom at the 6th position and an iodine atom at the 5th position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, indole derivatives are known to participate in a variety of chemical reactions . For instance, the Fischer indole synthesis is a well-known reaction involving indole derivatives .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 261.04 and a density of 2.0±0.1 g/cm3 .

Advantages and Limitations for Lab Experiments

One advantage of using 6-fluoro-5-iodo-1H-indole in lab experiments is its high yield synthesis method. This allows for large quantities of the compound to be produced for research purposes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.

Future Directions

There are several future directions for the research of 6-fluoro-5-iodo-1H-indole. One direction is to further study its mechanism of action to better understand how it works and optimize its use in research. Another direction is to explore its potential as an anti-inflammatory agent and its use in treating inflammatory diseases. Additionally, researchers could investigate the compound's potential in combination with other drugs for cancer treatment.

Scientific Research Applications

6-fluoro-5-iodo-1H-indole has been studied for its potential in medicinal chemistry. It has been found to have anticancer properties and has been tested against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335 .

properties

IUPAC Name

6-fluoro-5-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSPTROGHINDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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